molecular formula C32H23Br2N3O B2791079 2-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol CAS No. 394225-26-4

2-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol

Cat. No.: B2791079
CAS No.: 394225-26-4
M. Wt: 625.364
InChI Key: VXKIFMGYSTYLMW-UHFFFAOYSA-N
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Description

2-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol is a complex organic compound featuring multiple bromine and phenyl groups attached to a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be beneficial in this regard.

Chemical Reactions Analysis

Types of Reactions

2-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Potential use in studying biological pathways and interactions due to its structural complexity.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s quinoline backbone allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the presence of bromine atoms may enhance its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol is unique due to its dual quinoline structure and multiple bromine substitutions. This structural complexity enhances its potential for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23Br2N3O/c33-22-11-13-27-25(17-22)24(20-7-3-1-4-8-20)19-29(36-27)31-30(21-9-5-2-6-10-21)26-18-23(34)12-14-28(26)37-32(31)35-15-16-38/h1-14,17-19,38H,15-16H2,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKIFMGYSTYLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C5=C(C=CC(=C5)Br)N=C4NCCO)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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